Lycoclavanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Lycoclavanol can be synthesized through specific synthetic routes and reaction conditions. One method involves the extraction from Lycopodium japonicum, where the dried whole plants are processed to isolate the compound . Industrial production methods may involve large-scale extraction and purification processes to obtain this compound in significant quantities .

Analyse Chemischer Reaktionen

Lycoclavanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate these transformations. Major products formed from these reactions include derivatives of this compound, such as 16-oxoserratriol and 16-oxo-lycoclavanol .

Wissenschaftliche Forschungsanwendungen

Lycoclavanol has a wide range of scientific research applications. In chemistry, it is studied for its unique triterpenoid structure and potential as a precursor for synthesizing other bioactive compounds . In biology and medicine, this compound is investigated for its neuroprotective, anti-tumor, anti-inflammatory, anti-microbial, and antiviral properties . These properties make it a candidate for developing treatments for diseases such as Alzheimer’s disease and various cancers .

Wirkmechanismus

The mechanism of action of Lycoclavanol involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammation, cell proliferation, and neuroprotection . The exact molecular targets and pathways are still under investigation, but its bioactivity suggests significant therapeutic potential .

Vergleich Mit ähnlichen Verbindungen

Lycoclavanol can be compared with other similar compounds, such as lycoclaninol, alpha-onocerin, and 3-epithis compound . These compounds share structural similarities but differ in their specific bioactivities and therapeutic potentials. This compound is unique due to its specific triterpenoid structure and the range of biological activities it exhibits .

Biologische Aktivität

Lycoclavanol, a serratane-type triterpenoid, is primarily isolated from the plant Lycopodium japonicum . This compound has garnered attention in recent years for its diverse biological activities, including anti-inflammatory, cytotoxic, and acetylcholinesterase inhibition properties. This article delves into the biological activities of this compound, supported by research findings and case studies.

Chemical Structure and Properties

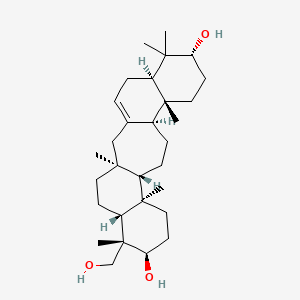

This compound is characterized by its unique triterpenoid structure. The chemical formula is C30H50O with a CAS number of 13956-51-9. Its structure contributes to its biological activity, particularly in modulating various biochemical pathways.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies using RAW 264.7 macrophages demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 when induced by lipopolysaccharides (LPS). This inhibition occurs through the modulation of the NF-κB signaling pathway, which is critical in inflammatory responses .

Table 1: Anti-inflammatory Effects of this compound

| Cell Line | Cytokine Inhibition | Mechanism | Reference |

|---|---|---|---|

| RAW 264.7 | TNF-α, IL-6 | NF-κB pathway inhibition | |

| THP-1 | IL-1β | Nrf2 signaling modulation | |

| Caco-2 | IL-8 | AP-1 pathway inhibition |

2. Cytotoxic Activity

This compound has also shown moderate cytotoxic effects against various cancer cell lines. A study evaluated its effects on HepG2 (liver cancer), HT29 (colon cancer), and MDA-MB-231 (breast cancer) cells, revealing IC50 values that indicate potential as an anticancer agent .

Table 2: Cytotoxic Effects of this compound

3. Acetylcholinesterase Inhibition

Another significant biological activity of this compound is its ability to inhibit acetylcholinesterase (AChE). This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease, where AChE inhibitors are commonly used to enhance cholinergic function .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Anti-inflammatory Mechanism: Through inhibition of the NF-κB pathway, this compound reduces the expression of pro-inflammatory cytokines.

- Cytotoxic Mechanism: Induces apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases.

- Neuroprotective Mechanism: By inhibiting AChE, it increases acetylcholine levels in synapses, potentially improving cognitive function.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- In Vivo Models: In a murine model of colitis induced by DSS (Dextran Sodium Sulfate), this compound treatment resulted in reduced colonic inflammation and lower levels of inflammatory markers compared to control groups .

- Neuroprotection Studies: Animal studies have demonstrated that this compound can improve memory retention in models of cognitive decline, supporting its use as a neuroprotective agent .

Eigenschaften

IUPAC Name |

(3S,6R,7S,8R,11R,12S,15S,16R,19R,21R)-7-(hydroxymethyl)-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O3/c1-26(2)21-9-7-19-17-27(3)14-11-23-29(5,16-13-25(33)30(23,6)18-31)22(27)10-8-20(19)28(21,4)15-12-24(26)32/h7,20-25,31-33H,8-18H2,1-6H3/t20-,21-,22-,23+,24+,25+,27-,28+,29+,30+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUNCIDAMBNEFU-HGUPHKDTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC2(C1CC=C3C2CCC4C(C3)(CCC5C4(CCC(C5(C)CO)O)C)C)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4C(=CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C2)(CC[C@H]([C@]3(C)CO)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.